4-Aminophenyl-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminophenyl-alpha-D-glucopyranoside is a biomedical compound utilized in the domain of drug discovery . It exhibits promise in combating diverse ailments such as cancer, diabetes, and neurodegenerative disorders . It is used to create derivitized agarose beads useful for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs) to improve their stability and cellular uptake .

Molecular Structure Analysis

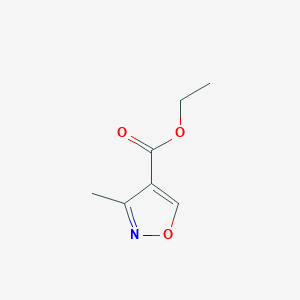

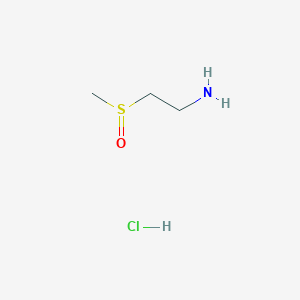

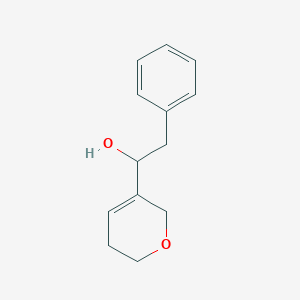

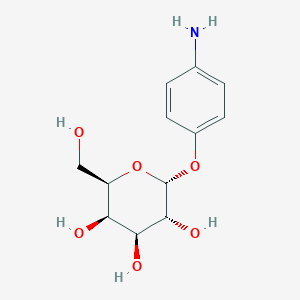

The molecular structure of 4-Aminophenyl-alpha-D-glucopyranoside is represented by the formula C12H17NO6 . It has a molecular weight of 271.27 . The SMILES string representation is Nc1ccc (OC2OC (CO)C (O)C (O)C2O)cc1 .Chemical Reactions Analysis

4-Aminophenyl-alpha-D-glucopyranoside is involved in various chemical reactions. For instance, it is used to create derivitized agarose beads for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs), to improve their stability and cellular uptake .Physical And Chemical Properties Analysis

4-Aminophenyl-alpha-D-glucopyranoside is a powder with an optical activity of [α]/D -65.00 to -59.00°, c = 9.00-11.00 mg/mL in water . It is soluble in water at 49.00-51.00 mg/mL, clear to slightly hazy, colorless to light yellow . It has a density of 1.517 and a boiling point of 556℃ . The melting point is 185-186℃ .Applications De Recherche Scientifique

Monitoring α-Glucosidase Activity

4-Aminophenyl-alpha-D-glucopyranoside is used in the development of fluorescence strategies to monitor α-glucosidase (α-Glu) activity . In this application, 4-Nitrophenyl-α-D-glucopyranoside (NGP) is selected as the substrate, which is further hydrolyzed to yield 4-NP through the catalysis of α-Glu . The quenching efficiency is positively correlated to the concentration of α-Glu .

Screening α-Glucosidase Inhibitors

This compound is also used in the screening of α-Glu inhibitors from Chinese herbal medicines . The inhibitory effects of the extracts from four Chinese herbal medicines on the α-Glu activity have been studied . The IC 50 values of extracts from the rind of Punica granatum L. and Momordica grosvenorii Swingle are 0.23 and 0.37 g/L, respectively, so they show obvious inhibitory effects on α-Glu .

Development of Fluorescence Sensing Strategies

4-Aminophenyl-alpha-D-glucopyranoside plays a crucial role in the development of fluorescence sensing strategies . Fluorescence sensing is performed mainly through target analyte-mediated fluorescence enhancement (“turn-on”) or fluorescence quenching (“turn-off”) .

Assessment of Enzyme Activity

The compound is used in the development of strategies to assess enzyme activity . The membrane bound and isolated enzyme activity could be well assessed through this developed strategy because GAA could specifically catalyze the magnetic nanoparticles/4-aminophenyl-α-D-glucopyranoside (MNPs/pAPG) into the MNPs/pAP which had no binding ability with the pyrene boric acid (PBA) .

Development of Colorimetric Sensing Strategies

4-Aminophenyl-alpha-D-glucopyranoside is used in the development of colorimetric sensing strategies . This application allows for the detection of α-Glu activity in human serum samples .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl-alpha-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.